molecular formula C9H13NO B091499 4-(Pyridin-2-yl)butan-1-ol CAS No. 17945-79-8

4-(Pyridin-2-yl)butan-1-ol

Cat. No. B091499
CAS RN: 17945-79-8
M. Wt: 151.21 g/mol
InChI Key: QYSOMFUUWROROT-UHFFFAOYSA-N
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Description

The compound "4-(Pyridin-2-yl)butan-1-ol" is a chemical that features a pyridine ring, a common structural motif found in many organic compounds with various applications. The pyridine ring is attached to a four-carbon aliphatic chain ending with a hydroxyl group. This structure suggests potential for interactions and reactivity due to the presence of both aromatic and aliphatic components, as well as a functional hydroxyl group.

Synthesis Analysis

The synthesis of related compounds often involves coupling reactions, as seen in the synthesis of 2-methyl-4-(4-(pyridin-4-ylethynyl)phenyl)but-3-yn-2-ol, which was achieved through Sonogashira coupling from 1,4-diiodobenzene . Another related compound, 1-(pyridin-3-yloxyl)-3-(4-phenylpiperazin-1-yl)-propan-2-ol, was synthesized using a two-step process starting from 3-hydroxylpyridine derivatives and involving epoxy cleavage . These methods highlight the versatility of pyridine derivatives in chemical synthesis.

Molecular Structure Analysis

The molecular and crystal structure of compounds closely related to "4-(Pyridin-2-yl)butan-1-ol" have been studied using X-ray diffraction. For instance, the structure of 4-oxo-4-(pyridin-3-ylamino)butanoic acid was determined, revealing a bent side chain and a three-dimensional supramolecular structure formed through hydrogen bonding and other interactions . Similarly, the molecular structure and properties of 4-(1-pyridinium)-butyrate dihydrate and its hydrobromide were characterized, providing insights into the vibrational spectra and potential energy distribution .

Chemical Reactions Analysis

The reactivity of pyridine derivatives can be inferred from the chemical reactions they undergo. For example, the antimicrobial activity of (E)-4-((pyridine-4-ylmethylene)amino)-N-(pyrimidin-2-yl)benzenesulfonamide was studied, indicating the potential biological reactivity of pyridine-containing compounds . The study of supramolecular synthons in the crystals of N-(aryl)-succinamic acids and N-(aryl)-maleamic acids, including 4-oxo-4-(pyridin-2-ylamino)butanoic acid, provides further evidence of the diverse chemical interactions that pyridine derivatives can participate in .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives can be complex due to their structural diversity. The antimicrobial activity of pyridine-containing compounds was assessed, and their physical properties were predicted using computational tools like Swiss ADME . The spectral properties of 4-(1-pyridinium)-butyrate dihydrate and its hydrobromide were characterized using FTIR and Raman spectroscopy, complemented by computational calculations to interpret the vibrational spectra . These studies demonstrate the importance of both experimental and theoretical methods in understanding the properties of pyridine derivatives.

Scientific Research Applications

Fungicidal Activity

  • Scientific Field: Medicinal Chemistry
  • Application Summary: “4-(Pyridin-2-yl)butan-1-ol” is used in the synthesis of pyrimidinamine derivatives, which have shown promising fungicidal activity . These derivatives are considered potential agricultural compounds due to their unique mode of action, which differs from other fungicides .
  • Methods of Application: The compound was used as a template to design and synthesize a series of pyrimidinamine derivatives . The new compounds were then tested for their fungicidal activity .
  • Results: Among the synthesized compounds, one particular derivative, (S)-5-chloro-6-(difluoromethyl)-2-methyl-N-(1-((5-(trifluoromethyl)pyridin-2-yl)oxy)propan-2-yl)pyrimidin-4-amine, showed excellent control effect on corn rust with EC50 values of 0.60 mg/L, compared to the commercial fungicide tebuconazole (1.65 mg/L) .

Synthesis of Pyrazinamide Derivatives

  • Scientific Field: Medicinal Chemistry
  • Application Summary: “4-(Pyridin-2-yl)butan-1-ol” is used in the synthesis of pyrazinamide derivatives, which are evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
  • Methods of Application: The compound was used as a template to design and synthesize a series of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives . The new compounds were then tested for their anti-tubercular activity .
  • Results: The results of the study are not specified in the search results. For more specific information, I recommend referring to the original research articles .

Synthesis of Pyrazine Derivatives

  • Scientific Field: Medicinal Chemistry
  • Application Summary: “4-(Pyridin-2-yl)butan-1-ol” is used in the synthesis of pyrazine derivatives, which are evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
  • Methods of Application: The compound was used as a template to design and synthesize a series of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives . The new compounds were then tested for their anti-tubercular activity .
  • Results: The results of the study are not specified in the search results. For more specific information, I recommend referring to the original research articles .

Safety And Hazards

The safety information for 4-(Pyridin-2-yl)butan-1-ol includes several hazard statements: H227, H315, H319, H335 . The precautionary statements include P305+P351+P338 . It is recommended to handle this compound with care to avoid potential hazards.

properties

IUPAC Name

4-pyridin-2-ylbutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c11-8-4-2-6-9-5-1-3-7-10-9/h1,3,5,7,11H,2,4,6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYSOMFUUWROROT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80632186
Record name 4-(Pyridin-2-yl)butan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80632186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Pyridin-2-yl)butan-1-ol

CAS RN

17945-79-8
Record name 4-(Pyridin-2-yl)butan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80632186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
YI Jo, CH Cheon - The Journal of Organic Chemistry, 2019 - ACS Publications
A concise and general strategy for the total synthesis of the phenanthroquinolizidine alkaloids has been developed. An iterative Suzuki–Miyaura coupling reaction between the requisite …
Number of citations: 9 pubs.acs.org
A Massaro, A Mordini, A Mingardi, J Klein, D Andreotti - 2011 - Wiley Online Library
A New Sequential Intramolecular Cyclization Based on the Boekelheide Rearrangement - Massaro - 2011 - European Journal of Organic Chemistry - Wiley Online Library Skip to Article …

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